3-Amino-3-(3-cyclohexenyl)propanoic acid
Description
Contextualization within Non-Proteinogenic β-Amino Acid Chemistry
3-Amino-3-(3-cyclohexenyl)propanoic acid is classified as a non-proteinogenic β-amino acid. Unlike their α-amino acid counterparts, which are the fundamental building blocks of proteins, β-amino acids feature an additional carbon atom between the amino and carboxyl groups. numberanalytics.com This seemingly minor structural alteration has profound implications, most notably rendering peptides containing them resistant to degradation by common proteolytic enzymes. acs.orghilarispublisher.com
Non-proteinogenic amino acids (NPAAs) are not encoded in the genome but are found in various organisms or are synthesized in the laboratory. wikipedia.orgnih.gov They serve as crucial intermediates in metabolic pathways and are integral components of many natural products with potent biological activities. mdpi.comwiley-vch.de The incorporation of NPAAs like this compound into peptide-based therapeutics is a powerful strategy to enhance metabolic stability, improve bioavailability, and create novel molecular scaffolds for drug discovery. numberanalytics.comfrontiersin.org These compounds are vital for preparing a range of pharmaceutical and agrochemical molecules. hilarispublisher.comhilarispublisher.com
Significance of Cyclic Side Chains in Amino Acid Derivatives
The presence of a cyclic side chain, such as the cyclohexenyl group in the title compound, is a key feature for modulating the three-dimensional structure of peptides. molecularcloud.org The conformational flexibility of linear peptides is a major challenge in drug design, as their active conformation at a biological receptor may differ significantly from their solution-state structure. nih.gov By incorporating cyclic moieties, chemists can introduce conformational constraints, effectively "locking" the peptide backbone into a more defined shape. nih.govscispace.com
This structural rigidity can lead to several beneficial outcomes, including:
Increased Potency: A pre-organized conformation can lead to stronger binding with a specific biological target. nih.gov
Enhanced Selectivity: A well-defined shape can improve specificity for a particular receptor, reducing off-target effects. nih.govbiologyinsights.com
Improved Stability: The cyclic nature can further protect the molecule from enzymatic degradation. nih.gov
Alicyclic β-amino acids, which contain a carbocyclic ring, are particularly useful scaffolds for creating these conformationally restricted peptides and other bioactive molecules like nucleoside analogs. mdpi.com
Unique Chemical and Conformational Attributes of the 3-Cyclohexenyl Moiety in Propanoic Acid Systems
The 3-cyclohexenyl group imparts specific characteristics that distinguish this amino acid from both linear and saturated cyclic analogs. Its properties are a direct result of the interplay between the β-amino acid structure and the unsaturated six-membered ring.
The carbon-carbon double bond within the cyclohexenyl ring is the primary site of chemical reactivity. libretexts.org In this compound, this double bond is in the 3-position relative to the point of attachment to the propanoic acid backbone, meaning it is an isolated, or non-conjugated, double bond. quora.com Its reactivity is therefore characteristic of a typical alkene.
The primary reactions involving this moiety are electrophilic additions across the double bond. msu.edu Reagents such as halogens (e.g., bromine) and strong acids (e.g., HBr) can add to the cyclohexenyl ring, transforming the unsaturated side chain into a functionalized, saturated cyclohexane (B81311) ring. msu.edustackexchange.com This provides a chemical handle for further modification of the amino acid side chain, allowing for the synthesis of a diverse library of derivatives from a single precursor. The π-bond of the alkene is relatively weak and electron-rich, making it susceptible to attack by electrophiles. libretexts.org
The most significant distinctions between the 3-cyclohexenyl moiety and its saturated cyclohexyl counterpart arise from differences in geometry and reactivity. The saturated cyclohexane ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain. libretexts.orgchemistrysteps.com In contrast, the presence of the sp²-hybridized carbons in the cyclohexene (B86901) ring forces it into a half-chair conformation. lookchem.com
| Property | This compound | 3-Amino-3-cyclohexylpropanoic acid |
|---|---|---|
| Molecular Formula | C₉H₁₅NO₂ scbt.com | C₉H₁₇NO₂ nih.gov |
| Molecular Weight | 169.23 g/mol scbt.com | 171.24 g/mol nih.gov |
| Side Chain Saturation | Unsaturated (contains C=C bond) | Saturated |
| Ring Conformation | Half-Chair lookchem.com | Chair libretexts.org |
| Key Reactivity Site | Alkene double bond | Generally inert aliphatic group |
Historical Development and Current Trends in β-Amino Acid Research
The study of β-amino acids, while dating back to the early 20th century, has seen a surge in interest in recent decades, driven by advancements in synthetic chemistry and a deeper understanding of their therapeutic potential. numberanalytics.com Initially regarded as simple non-proteinogenic curiosities, their unique ability to form stable, predictable secondary structures (foldamers) and their resistance to proteolysis have established them as a focal point in medicinal chemistry. acs.orghilarispublisher.com
Early research focused on fundamental synthesis methods, such as the Arndt-Eistert homologation of α-amino acids. numberanalytics.com Modern synthetic strategies have expanded to include conjugate additions, Mannich-type reactions, and various metal-catalyzed processes, which offer greater efficiency and stereocontrol. illinois.eduorganic-chemistry.org A significant recent trend is the development of radical-based methods that provide rapid access to novel and diverse unnatural amino acid structures. nih.gov
Current research is heavily focused on the application of β-amino acids in drug development and peptide engineering. numberanalytics.com They are being incorporated into antimicrobial peptides, anticancer agents, and therapeutics for neurological disorders. numberanalytics.commdpi.com The ability of β-amino acids to modulate peptide structure and improve metabolic stability continues to drive innovation, solidifying their role as essential building blocks in the creation of next-generation pharmaceuticals. numberanalytics.comworldscientific.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-3-cyclohex-3-en-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-2,7-8H,3-6,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMZPKFSMUMBRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377437 | |
| Record name | 3-amino-3-(3-cyclohexenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40125-69-7 | |
| Record name | 3-amino-3-(3-cyclohexenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Amino 3 3 Cyclohexenyl Propanoic Acid
Stereoselective Synthesis Approaches for β-Amino Acids
The asymmetric synthesis of β-amino acids can be broadly categorized into two main approaches: catalysis-based methods and substrate-controlled methods using chiral auxiliaries. Catalytic methods, including transition metal catalysis and organocatalysis, offer the advantage of generating large quantities of chiral products from small amounts of a chiral catalyst. rsc.orgresearchgate.net Chiral auxiliary-mediated syntheses provide a robust and often predictable way to control stereochemistry through the temporary incorporation of a chiral molecule, which directs the stereochemical outcome of a subsequent reaction. wikipedia.org
Asymmetric Catalysis in Cyclohexenyl Amino Acid Synthesis
Asymmetric catalysis represents a highly efficient strategy for the synthesis of enantiomerically enriched β-amino acids. nih.gov These methods often rely on the use of a chiral catalyst to control the stereoselectivity of key bond-forming reactions, such as C-C, C-N, or C-H bond formations. hilarispublisher.com
Asymmetric hydrogenation is a powerful and widely used method for preparing chiral amino acids. researchgate.net This technique typically involves the hydrogenation of a prochiral enamine or β-(acylamino)acrylate precursor in the presence of a transition metal catalyst, such as rhodium (Rh) or ruthenium (Ru), complexed with a chiral phosphine (B1218219) ligand. hilarispublisher.comrsc.org The choice of ligand is critical for achieving high enantioselectivity. For the synthesis of 3-Amino-3-(3-cyclohexenyl)propanoic acid, a suitable precursor like (Z)-ethyl 3-amino-3-(3-cyclohexenyl)acrylate could be hydrogenated to yield the target molecule with high enantiomeric excess (ee). Various chiral bidentate and monodentate phosphorous ligands have been developed for this purpose. researchgate.net
Table 1: Chiral Ligands in Asymmetric Hydrogenation for β-Amino Acid Synthesis
| Catalyst/Ligand System | Substrate Type | Yield (%) | Enantioselectivity (ee %) |
| Rh(COD)₂BF₄ / TangPhos | β-Aryl-β-(acylamino)acrylates | >99 | >99 |
| Ru(OAc)₂ / (S)-BINAP | β-(Acylamino)acrylates | 95 | 96 |
| Rh(COD)₂BF₄ / (R,S)-Josiphos | β-(Acylamino)acrylates | >95 | >99 |
| [Rh(COD)(Et-DuPhos)]BF₄ | Methyl α-acetamidoacrylate | >99 | 99 |
Chiral Lewis acids are effective catalysts for a variety of enantioselective transformations, including the synthesis of β-amino acids. acs.org One common approach is the catalytic asymmetric aza-Michael addition, where a nitrogen nucleophile adds to an α,β-unsaturated carbonyl compound. nih.gov For the synthesis of this compound, this could involve the conjugate addition of an amine equivalent to a precursor like ethyl 3-(3-cyclohexenyl)acrylate, catalyzed by a chiral metal-ligand complex. Various metal complexes involving copper (Cu), magnesium (Mg), and scandium (Sc) have been shown to effectively catalyze such reactions with high enantioselectivity.
Table 2: Chiral Lewis Acid Catalysts in Aza-Michael Additions
| Lewis Acid / Ligand | Nucleophile | Substrate Type | Yield (%) | Enantioselectivity (ee %) |
| Cu(OTf)₂ / (R,R)-Ph-BOX | O-Benzylhydroxylamine | α,β-Unsaturated Imides | 97 | 98 |
| Sc(OTf)₃ / (R)-BINOL | O-Benzylhydroxylamine | α,β-Unsaturated N-Acyloxazolidinones | 90 | 91 |
| Mg(ClO₄)₂ / Chiral Bisoxazoline | Aromatic Amines | α,β-Unsaturated Esters | 85 | 95 |
| Yb(OTf)₃ / (S,S)-Ph-PyBOX | p-Anisidine | α,β-Unsaturated N-Acyl-pyrroles | 99 | 99 |
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the chiral product and allowing for the recovery of the auxiliary. This method is highly reliable for establishing stereocenters.
Evans' oxazolidinone auxiliaries are widely employed in asymmetric synthesis for stereoselective aldol, alkylation, and conjugate addition reactions. wikipedia.orgsantiago-lab.com To synthesize a β-amino acid, an Evans' auxiliary can be acylated with a suitable carboxylic acid derivative. The resulting chiral imide can then undergo a diastereoselective reaction. For instance, an N-acyloxazolidinone can undergo a stereoselective Mannich-type reaction with an imine to introduce the amino group at the β-position. Alternatively, a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated N-acyloxazolidinone can be employed. The stereochemistry is controlled by the bulky substituent on the oxazolidinone ring, which shields one face of the enolate or the α,β-unsaturated system. santiago-lab.com After the key reaction, the auxiliary is typically cleaved via hydrolysis or reduction to reveal the desired β-amino acid. santiago-lab.com
Table 3: Diastereoselective Reactions Using Evans' Auxiliaries
| Auxiliary | Reaction Type | Electrophile/Nucleophile | Diastereomeric Ratio (dr) |
| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Aldol Condensation | Acetaldehyde | >99:1 |
| (S)-4-benzyloxazolidin-2-one | Alkylation | Benzyl bromide | 99:1 |
| (S)-4-isopropyloxazolidin-2-one | Michael Addition | Methyl Acrylate | >95:5 |
| (R)-4-diphenyloxazolidin-2-one | Mannich Reaction | N-PMP-benzaldimine | 98:2 |
Pseudoephedrine is a practical and effective chiral auxiliary. wikipedia.org It can be reacted with a carboxylic acid to form a pseudoephedrine amide. The α-proton of this amide can be deprotonated with a strong base to form a stable (Z)-enolate, which then reacts with electrophiles from the less hindered face, opposite to the auxiliary's methyl group. wikipedia.org While this method is most famously used for α-alkylation of glycine (B1666218) to produce α-amino acids, it has been adapted for the synthesis of β-amino acids. acs.org One such adaptation is the asymmetric Mannich reaction between a pseudoephedrine acetamide-derived enolate and an imine. This reaction proceeds with high stereocontrol to form β-amino amides, which can then be hydrolyzed to furnish the desired β-amino acid derivatives in enantiomerically pure form. nih.gov
Table 4: Asymmetric Synthesis Using Pseudoephedrine Auxiliary
| Auxiliary | Reaction Type | Electrophile | Yield (%) | Diastereomeric Ratio (dr) |
| (1S,2S)-(+)-Pseudoephedrine | Glycinamide Alkylation | Benzyl bromide | 91 | >99:1 |
| (1R,2R)-(-)-Pseudoephedrine | Glycinamide Alkylation | Isopropyl iodide | 88 | >99:1 |
| (1S,2S)-(+)-Pseudoephedrine | Acetamide Mannich Reaction | N-Boc-benzaldimine | 95 | >98:2 |
| (1S,2S)-(+)-Pseudoephedrine | Alaninamide Alkylation | Ethyl Iodide | 72 | 13:1 |
Diastereoselective Synthesis through Intermediate Control
Achieving control over the spatial arrangement of atoms, or stereochemistry, is a critical aspect of synthesizing complex molecules. For this compound, which contains multiple chiral centers, diastereoselective strategies are employed to preferentially form one diastereomer over others. This is typically accomplished by guiding the reaction through specific intermediates.
One effective strategy for introducing the amino group with stereochemical control involves a two-step sequence: azidation followed by catalytic hydrogenolysis. This pathway typically begins with an α,β-unsaturated ester precursor, such as ethyl 3-(3-cyclohexenyl)acrylate.
The first step is a conjugate addition of an azide (B81097) source, like sodium azide, to the precursor. The stereochemical outcome of this nucleophilic attack can be influenced by the choice of reaction conditions and the presence of chiral auxiliaries or catalysts, thereby setting the relative configuration of the newly formed stereocenters. The resulting β-azido ester is then subjected to catalytic hydrogenolysis. In this second step, the azide group is reduced to a primary amine, and the ester can be subsequently hydrolyzed to yield the target amino acid. A common method for this reduction is using hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. This process is highly efficient and typically proceeds without affecting the cyclohexenyl double bond.
Reductive amination offers an alternative and widely used method for forming the C-N bond necessary for the amino group. wikipedia.org This process converts a carbonyl group into an amine through an intermediate imine. wikipedia.org For the synthesis of this compound, the corresponding β-keto acid or ester, 3-oxo-3-(3-cyclohexenyl)propanoic acid, serves as the starting material.
The reaction involves treating the ketone with an ammonia (B1221849) source (e.g., ammonium (B1175870) chloride or ammonium acetate) to form an imine intermediate in situ. This imine is not isolated but is immediately reduced to the desired amine. The choice of reducing agent is crucial for the success of the reaction. Mild reducing agents are preferred as they selectively reduce the imine intermediate without significantly reducing the starting ketone. wikipedia.org
Commonly used reagents for this purpose include:
Sodium cyanoborohydride (NaBH₃CN) : Effective and selective for imines, stable in weakly acidic conditions that favor imine formation. wikipedia.org
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : A milder and less toxic alternative that is also highly selective for the reduction of imines and aldehydes. wikipedia.orgorganic-chemistry.org
Catalytic Hydrogenation : Using hydrogen gas with catalysts like Palladium (Pd) or Platinum (Pt) can also effect the reduction. wikipedia.org
This one-pot nature makes reductive amination an efficient and atom-economical approach, which aligns with the principles of green chemistry. wikipedia.orgrsc.org
Chiral Resolution Techniques
When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), a chiral resolution step is necessary to isolate the desired enantiomer.
The most common method for resolving racemic mixtures of chiral acids or amines is through the formation of diastereomeric salts. wikipedia.orgchemeurope.com This technique leverages the principle that diastereomers, unlike enantiomers, have different physical properties, including solubility. libretexts.org
The process for resolving racemic this compound involves reacting the mixture with an enantiomerically pure chiral resolving agent. wikipedia.org
Using a Chiral Acid : A chiral acid, such as (+)-tartaric acid or (+)-camphorsulfonic acid, can react with the amino group of the racemic compound to form a pair of diastereomeric salts. libretexts.org
Using a Chiral Base : Alternatively, a chiral base like (R)-(+)-1-phenylethylamine can react with the carboxylic acid group to form a different pair of diastereomeric salts. wikipedia.org
The resulting diastereomeric salts, for instance, (R)-acid·(R)-base and (S)-acid·(R)-base, are no longer mirror images and will exhibit different solubilities in a given solvent. libretexts.org Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize out of the solution while the other remains dissolved. The crystallized salt can then be isolated by filtration. Finally, a simple acid-base workup is performed to remove the chiral resolving agent, yielding the enantiomerically enriched this compound. chemeurope.comresearchgate.net
Optimized Reaction Conditions and Green Chemistry Principles in Synthesis
Modern synthetic chemistry emphasizes not only the successful creation of target molecules but also the efficiency, safety, and environmental impact of the process.
Process Optimization for High Yield and Chemical Purity
Optimizing reaction conditions is essential for maximizing product yield and ensuring high chemical purity, which simplifies purification and reduces waste. This involves systematically adjusting various parameters. For a given synthesis, factors such as temperature, reaction time, solvent, and the amount of catalyst can have a profound impact on the outcome. researchgate.net
For example, in a reductive amination synthesis, a study might investigate the effect of temperature on yield. As shown in the table below, an optimal temperature can be identified where the reaction rate is high enough to produce a good yield in a reasonable time, but not so high that it leads to decomposition or side reactions.
Table 1: Effect of Reaction Parameters on Product Yield
| Entry | Parameter | Condition | Yield (%) |
| 1 | Temperature | 90 °C | 71% |
| 2 | Temperature | 100 °C | 85% |
| 3 | Temperature | 110 °C | 91% |
| 4 | Temperature | 120 °C | 87% |
| 5 | Reaction Time | 8 min | 82% |
| 6 | Reaction Time | 12 min | 91% |
| 7 | Reaction Time | 15 min | 91% |
| 8 | Reaction Time | 20 min | 89% |
This interactive table presents hypothetical data based on typical optimization studies. researchgate.net
The data indicates that 110 °C is the optimal temperature. researchgate.net Similarly, extending the reaction time beyond 12 minutes does not improve the yield, suggesting the reaction is complete. researchgate.net Such optimization minimizes energy consumption and waste generation.
Applying green chemistry principles is integral to this process. The third principle of green chemistry advocates for designing synthetic methods to use and generate substances that possess little or no toxicity to human health and the environment. wordpress.comskpharmteco.com This involves selecting safer solvents, reducing the use of hazardous reagents, and designing processes that are inherently safer. wordpress.com For instance, developing a one-pot reductive amination that uses a recyclable catalyst and a benign solvent is a prime example of applying these principles to the synthesis of this compound. rsc.org
Solvent Engineering and Alternative Reaction Media
Solvent engineering is a critical aspect of green chemistry, focusing on the selection and design of solvents to enhance reaction performance, improve safety, and minimize environmental impact. In the synthesis of complex molecules like this compound, traditional reliance on volatile organic compounds (VOCs) is being challenged by the adoption of greener alternatives. These alternative media aim to reduce waste, energy consumption, and the use of hazardous substances. jocpr.com
Key alternative reaction media applicable to amino acid synthesis include:
Ionic Liquids (ILs): These are salts with low melting points that can act as solvents. Their negligible vapor pressure, thermal stability, and tunable polarity make them attractive for various organic reactions. digitallibrary.co.in Their use can facilitate product separation and catalyst recycling, contributing to a more sustainable synthetic process.
Supercritical Fluids: Supercritical carbon dioxide (scCO2) is a prominent example, behaving as a fluid above its critical temperature and pressure. It is non-toxic, non-flammable, and inexpensive. Its properties can be tuned by adjusting pressure and temperature, offering control over solubility and reactivity. digitallibrary.co.in
Solvent-Free Reactions: Conducting reactions without a solvent, often through mechanochemistry (grinding) or by using one of the reactants as the reaction medium, represents an ideal green chemistry approach. researchgate.net This method eliminates solvent-related waste and can lead to higher reaction rates and yields. For instance, efficient one-pot syntheses of 3-amino-alkylated indoles have been achieved under solvent-free conditions, demonstrating the viability of this approach for reactions involving amino functionalities. rsc.org
The application of these principles to the synthesis of this compound could involve screening various green solvents or developing a solvent-free Mannich-type reaction to construct the core structure, thereby significantly improving the environmental profile of the synthesis.
Atom Economy and Sustainable Synthesis Route Development
Atom economy is a foundational principle of green chemistry, introduced to evaluate the efficiency of a chemical reaction by measuring how many atoms from the reactants are incorporated into the final desired product. jocpr.comnumberanalytics.com Unlike reaction yield, which only considers the amount of product obtained, atom economy accounts for all reagents and by-products, providing a clearer measure of waste generation. nih.gov A high atom economy indicates that most of the atoms from the starting materials are utilized in the product, minimizing waste and enhancing sustainability. numberanalytics.com
For the synthesis of this compound, developing a route with high atom economy is a primary goal for sustainable production. This involves prioritizing reaction types that are inherently efficient.
Table 1: Examples of Atom-Economical Reactions
| Reaction Type | Description | Relevance to Sustainable Synthesis |
|---|---|---|
| Addition Reactions | Two or more molecules combine to form a single, larger molecule. | 100% atom economy in theory, as all atoms are incorporated into the product. |
| Rearrangements | A molecule's carbon skeleton is rearranged to yield a structural isomer. | 100% atom economy as no atoms are lost. |
| Cycloadditions | A reaction in which two or more unsaturated molecules combine to form a cyclic adduct. | The Diels-Alder reaction, which forms a cyclohexene (B86901) ring, is a classic example with 100% atom economy. jocpr.com |
| Catalytic Hydrogenation | The addition of hydrogen across a double or triple bond using a catalyst. | This method is highly atom-economical for creating saturated structures. jocpr.com |
A sustainable synthetic route for this compound would ideally employ a cycloaddition, such as a Diels-Alder reaction, to form the cyclohexenyl ring, as this maximizes atom economy. jocpr.com Subsequent modifications would utilize catalytic methods and addition reactions to minimize the generation of stoichiometric waste, aligning with the principles of green and sustainable chemistry. numberanalytics.com
Derivatization Strategies for Functional Group Transformations
The bifunctional nature of this compound, containing both a primary amino group and a carboxylic acid, allows for a wide range of derivatization strategies. These transformations are essential for creating analogues, intermediates for more complex structures, or for incorporation into larger molecules like peptides.
Chemical Modifications of the Amino Group
The primary amino group is a versatile functional handle that can undergo numerous chemical modifications, including oxidation, acylation, and protection/deprotection cycles.
The primary amino group of an amino acid can be oxidatively converted into other nitrogen-containing functional groups. One such transformation is the conversion to a nitrile. This can be achieved through various methods, including the use of oxidants like trichloroisocyanuric acid in the presence of a TEMPO catalyst, which efficiently converts primary amines to the corresponding nitriles. organic-chemistry.org The oxidation of amino groups is a known pathway in biochemical and synthetic contexts, sometimes proceeding through intermediate species. nih.govresearchgate.net While the direct oxidation of the amino acid to a nitrile is a robust synthetic tool, other oxidative processes can lead to the formation of carbonyl derivatives or cleavage of the polypeptide chain in larger biomolecules. nih.gov
The amino group of this compound can act as a nucleophile, reacting with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form a stable amide bond. libretexts.org Modern peptide coupling reagents are often employed to facilitate this reaction under mild conditions, minimizing side reactions and preserving stereochemistry.
Conversely, the carboxylic acid moiety of the molecule can undergo esterification by reacting with an alcohol, typically in the presence of an acid catalyst. libretexts.org This reaction is reversible, and strategies like removing water or using an excess of the alcohol can be used to drive the reaction to completion. libretexts.org
Table 2: Nucleophilic Substitution Reactions
| Functional Group | Reactant | Product |
|---|---|---|
| Amino Group (-NH₂) | Carboxylic Acid (R'-COOH) + Coupling Agent | Amide (-NH-CO-R') |
| Carboxylic Acid (-COOH) | Alcohol (R'-OH) + Acid Catalyst | Ester (-COO-R') |
In multi-step synthesis, it is often necessary to temporarily block the reactivity of the amino group to prevent it from participating in unwanted side reactions. springernature.com This is achieved by introducing an "N-protecting group," which can be selectively removed later in the synthetic sequence. The choice of protecting group is crucial and depends on its stability to other reaction conditions and the mildness of its removal (deprotection) conditions. researchgate.net
The two most common N-protecting groups used in amino acid and peptide chemistry are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups. researchgate.net The Boc group is acid-labile and removed with acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile and removed with a mild base such as piperidine. researchgate.netresearchgate.net This orthogonality allows for selective deprotection when multiple protecting groups are present in a molecule.
Table 3: Common N-Protecting Groups for Amino Acids
| Protecting Group | Abbreviation | Structure | Cleavage Conditions |
|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | (CH₃)₃C-O-CO- | Strong Acid (e.g., TFA) researchgate.net |
| 9-Fluorenylmethoxycarbonyl | Fmoc | C₁₅H₁₁O₂- | Mild Base (e.g., Piperidine) researchgate.net |
| Benzyloxycarbonyl | Z or Cbz | C₆H₅CH₂-O-CO- | Catalytic Hydrogenolysis (H₂/Pd) |
Chemical Modifications of the Carboxylic Acid Group
The carboxylic acid functionality of this compound is a prime site for chemical derivatization, allowing for the synthesis of a diverse range of analogs with potentially altered biological activities and physicochemical properties.
Esterification and Amidation Reactions
Esterification and amidation reactions are fundamental for modifying the polarity and biological targeting of the parent molecule. Direct amidation of unprotected amino acids can be challenging due to the formation of zwitterions, which reduces the nucleophilicity of the amino group and the electrophilicity of the carboxyl group. However, methodologies using Lewis acid catalysts have shown success in promoting these transformations without the need for protecting groups. nih.gov
For esterification, classic Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄) is a common method. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate ester formation under milder conditions.
Amidation reactions often employ peptide coupling reagents to form a stable amide bond. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) in combination with a carbodiimide (B86325) are frequently used to activate the carboxylic acid for reaction with a primary or secondary amine.
| Reaction | Key Reagents | General Approach | Product |
|---|---|---|---|
| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid catalyst (e.g., H₂SO₄) | Reflux in excess alcohol | Methyl or Ethyl ester |
| Amidation | Amine (R-NH₂), Coupling agents (e.g., HATU, DCC/HOBt) | Anhydrous polar aprotic solvent (e.g., DMF, DCM) | N-substituted amide |
Transformations Involving the Cyclohexenyl Moiety
The cyclohexenyl ring offers another site for structural modification, allowing for changes in the compound's conformation and the introduction of new functional groups.
Ring Functionalization and Saturation Reactions
The double bond in the cyclohexenyl ring is susceptible to a variety of addition reactions. Epoxidation, using reagents like meta-chloroperoxybenzoic acid (m-CPBA), can introduce an epoxide ring, which can then be opened by various nucleophiles to yield a range of disubstituted cyclohexane (B81311) derivatives. Dihydroxylation, using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄), can produce the corresponding diol.
Saturation of the cyclohexenyl ring to a cyclohexane ring can be achieved through catalytic hydrogenation. rsc.orgchemrxiv.org This is typically performed using a palladium on carbon (Pd/C) or platinum oxide (PtO₂) catalyst under a hydrogen atmosphere. This transformation removes the planarity of the double bond and can have a significant impact on the molecule's interaction with biological targets.
| Transformation | Reagents | Expected Product |
|---|---|---|
| Epoxidation | m-CPBA | 3-Amino-3-(epoxycyclohexyl)propanoic acid |
| Dihydroxylation | OsO₄, NMO | 3-Amino-3-(dihydroxycyclohexyl)propanoic acid |
| Hydrogenation | H₂, Pd/C or PtO₂ | 3-Amino-3-cyclohexylpropanoic acid |
Strategies for Modulating Conjugation Effects
Analytical Techniques for Purity and Stereochemical Assessment
The characterization of this compound and its derivatives requires a suite of analytical techniques to confirm identity, purity, and stereochemistry.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of the compound and its derivatives. researchgate.netnih.gov Both reversed-phase and normal-phase chromatography can be employed, with the choice of column and mobile phase dependent on the polarity of the analyte. Chiral HPLC, using a chiral stationary phase, is a powerful tool for separating and quantifying enantiomers.
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation. ¹H NMR provides information on the proton environment, including chemical shifts, coupling constants, and integration, which helps to piece together the molecular structure. ¹³C NMR provides information on the carbon skeleton of the molecule. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish connectivity within the molecule. The combination of HPLC with NMR (HPLC-NMR) allows for the direct structural analysis of separated components in a mixture. researchgate.netmdpi.comsemanticscholar.org
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to determine the elemental composition.
For the definitive determination of stereochemistry, chiral derivatization followed by chromatographic or spectroscopic analysis is a common strategy. Marfey's method, for example, involves derivatizing the amino group with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), creating diastereomers that can be separated by HPLC. nih.gov The elution order of these diastereomers can then be compared to standards to assign the absolute configuration of the chiral center.
| Technique | Application | Information Obtained |
|---|---|---|
| HPLC | Purity assessment, Enantiomeric separation | Retention time, Peak area (purity), Separation of enantiomers researchgate.netnih.gov |
| NMR Spectroscopy | Structural elucidation | Chemical shifts, Coupling constants, Connectivity (¹H, ¹³C, 2D NMR) researchgate.net |
| Mass Spectrometry | Molecular weight determination | Molecular ion peak (m/z), Fragmentation patterns |
| Chiral Derivatization (e.g., Marfey's Method) | Absolute configuration determination | Formation of diastereomers separable by HPLC to assign stereochemistry nih.gov |
Advanced Chromatographic Methods
Chromatographic techniques are powerful tools for the separation and analysis of complex mixtures. For chiral compounds like this compound, specialized chromatographic methods are essential for resolving enantiomers and analyzing derivatives.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
The determination of the enantiomeric purity of this compound is crucial, and Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. Macrocyclic glycopeptide-based chiral stationary phases (CSPs), particularly those utilizing teicoplanin, have demonstrated broad selectivity and are highly effective for the chiral separation of amino acids. sigmaaldrich.com The teicoplanin aglycone, in particular, has shown enhanced selectivity for cyclic and acidic compounds. sigmaaldrich.com
The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stabilities of these complexes lead to different retention times for the two enantiomers, allowing for their separation and quantification. By integrating the peak areas of the two enantiomers, the enantiomeric excess (ee) can be accurately determined.
Key Parameters for Chiral HPLC Separation:
| Parameter | Typical Conditions | Rationale |
| Chiral Stationary Phase | Teicoplanin-based (e.g., CHIROBIOTIC T) | Proven efficacy in separating amino acid enantiomers through various interactions. sigmaaldrich.com |
| Mobile Phase | Reversed-phase: Methanol/Water or Acetonitrile (B52724)/Water with acidic or basic additives (e.g., TFA, TEA) | The organic modifier and additives influence the retention and enantioselectivity. |
| Flow Rate | 0.5 - 1.5 mL/min | Optimized for resolution and analysis time. |
| Detection | UV at 210-220 nm | The carboxyl group provides sufficient UV absorbance for detection. |
Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS) for Derivative Analysis
For the sensitive and selective analysis of this compound, especially at low concentrations in complex matrices, derivatization followed by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful approach. Derivatization of the amino group can improve chromatographic properties and enhance ionization efficiency in the mass spectrometer.
Reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQ-Tag) are commonly used to derivatize primary and secondary amines. acs.org The resulting derivatives are often more amenable to reversed-phase chromatography and exhibit excellent detection properties in mass spectrometry. UHPLC provides rapid and high-resolution separations, while tandem mass spectrometry (MS/MS) offers high selectivity and sensitivity through techniques like Multiple Reaction Monitoring (MRM). In an MRM experiment, a specific precursor ion of the derivatized analyte is selected and fragmented, and a characteristic product ion is monitored for quantification. This high degree of specificity minimizes interference from other components in the sample.
Typical UHPLC-MS/MS Parameters for Amino Acid Derivative Analysis:
| Parameter | Typical Conditions | Purpose |
| Column | Reversed-phase (e.g., C18) with sub-2 µm particles | High-efficiency separation of derivatized analytes. |
| Mobile Phase | Gradient of water and acetonitrile with formic acid | To achieve optimal separation of a wide range of derivatives. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently ionizes the derivatized amino acid. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
High-Resolution Spectroscopic Characterization
Spectroscopic methods provide detailed information about the molecular structure and identity of a compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful techniques for the characterization of organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the cyclohexenyl ring, the methine proton adjacent to the amino group, the methylene (B1212753) protons of the propanoic acid chain, and the protons of the amino group. The chemical shifts (δ) of these signals, their integration (relative number of protons), and their splitting patterns (due to spin-spin coupling) provide a wealth of information about the connectivity of the atoms.
The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., sp², sp³, carbonyl). Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish correlations between protons and between protons and carbons, respectively, further confirming the molecular structure.
Expected NMR Data for this compound (based on analogous structures):
| Atom | ¹H Chemical Shift (δ, ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (δ, ppm) |
| Carboxyl (C=O) | - | ~175 |
| CH-NH₂ | ~3.5-4.0 (m) | ~50-55 |
| CH₂ (propanoic) | ~2.5-2.8 (m) | ~35-40 |
| Cyclohexenyl CH=CH | ~5.5-6.0 (m) | ~125-130 |
| Cyclohexenyl CH | ~1.5-2.5 (m) | ~25-40 |
| Cyclohexenyl CH₂ | ~1.5-2.5 (m) | ~20-30 |
Note: The exact chemical shifts and coupling constants would require experimental determination.
Mass Spectrometry for Molecular Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound, techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) can be used.
In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule.
In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak (if stable enough to be observed) and various fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation would be expected to involve the loss of the carboxyl group (as COOH or CO₂), the amino group (as NH₂ or NH₃), and fragmentation of the cyclohexenyl ring.
Predicted Key Fragments in the Mass Spectrum of this compound:
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 170.11 | [M+H]⁺ | Protonated molecule |
| 153.11 | [M-NH₃+H]⁺ | Loss of ammonia |
| 124.09 | [M-COOH]⁺ | Loss of the carboxyl group |
| 81.07 | [C₆H₉]⁺ | Cyclohexenyl fragment |
Note: The m/z values are calculated for the protonated molecule and its fragments.
Conformational Analysis and Molecular Architecture of 3 Amino 3 3 Cyclohexenyl Propanoic Acid
Conformational Preferences of the Cyclohexenyl Ring
The presence of a double bond within the six-membered ring of 3-Amino-3-(3-cyclohexenyl)propanoic acid introduces distinct conformational constraints compared to a saturated cyclohexane (B81311) ring. This unsaturation dictates the ring's flexibility and the spatial arrangement of its substituents.
Puckering Analysis and Preferred Conformations
Interactive Data Table: General Conformational Parameters of Substituted Cyclohexenes
| Parameter | Description | Typical Values/Observations for Cyclohexene (B86901) Derivatives |
| Preferred Conformation | The lowest energy arrangement of the ring. | Generally a half-chair conformation. researchgate.net |
| Ring Inversion Barrier | The energy required to convert between two stable conformations. | Varies with substitution, but generally lower than cyclohexane. |
| Substituent Orientation | The spatial position of the substituent (pseudo-axial or pseudo-equatorial). | Bulky groups tend to favor the pseudo-equatorial position to minimize 1,3-diaxial-like interactions. libretexts.org |
Stereochemical Aspects and Chiral Centers
The structure of this compound contains two chiral centers: the carbon atom of the cyclohexenyl ring bonded to the amino group and the carbon atom in the propanoic acid side chain to which the amino group is attached. This gives rise to the possibility of four stereoisomers (two pairs of enantiomers).
Diastereoselectivity Control in Synthetic Pathways
The synthesis of cyclic β-amino acids with defined stereochemistry is a significant area of research. unimelb.edu.auwehi.edu.au Achieving control over the relative stereochemistry of the two chiral centers (diastereoselectivity) during synthesis is crucial. Various synthetic strategies are employed to produce specific diastereomers, often involving stereoselective reactions such as asymmetric Michael additions or the use of chiral auxiliaries. rsc.org The choice of synthetic route and reaction conditions plays a pivotal role in determining the diastereomeric ratio of the final product.
Significance of Enantiomeric Purity for Biological Activity
The biological activity of chiral molecules is often highly dependent on their absolute stereochemistry. nih.gov It is common for one enantiomer of a compound to exhibit significantly higher potency or a different biological effect compared to its mirror image. This is because biological targets, such as enzymes and receptors, are themselves chiral and interact stereospecifically with ligands. Therefore, the enantiomeric purity of this compound is critical for its potential therapeutic applications, as different stereoisomers may have distinct pharmacological profiles. researchgate.netresearchgate.net The development of enantioselective syntheses or efficient methods for the resolution of racemates is essential for studying the biological properties of each stereoisomer in isolation. hilarispublisher.com
Intramolecular Interactions and Their Influence on Conformation
The conformation of this compound is not only determined by the puckering of the cyclohexenyl ring but also by intramolecular interactions. The amino and carboxylic acid groups can participate in hydrogen bonding. Specifically, an intramolecular hydrogen bond can form between the amino group (as a hydrogen bond donor) and the carbonyl oxygen of the carboxylic acid group (as a hydrogen bond acceptor).
The formation of such an intramolecular hydrogen bond can significantly influence the rotational freedom of the propanoic acid side chain and may also affect the conformational equilibrium of the cyclohexenyl ring. nih.gov The strength of this interaction can be influenced by the solvent environment, with nonpolar solvents generally favoring intramolecular hydrogen bonding. nih.gov Computational modeling and spectroscopic techniques, such as infrared spectroscopy, can provide insights into the presence and strength of these intramolecular interactions and their role in stabilizing specific conformations of the molecule. ias.ac.in
Hydrogen Bonding Networks
There is no specific crystallographic or spectroscopic data available in the public domain that details the intermolecular or intramolecular hydrogen bonding networks of this compound. In its solid state, it is expected that the amino and carboxylic acid functional groups would participate in hydrogen bonding, potentially forming zwitterionic structures and leading to the formation of dimers or more extensive networks. However, without experimental data, the precise geometry, bond distances, and angles of these interactions remain undetermined.
Conformational Dynamics and Energy Landscapes
Detailed studies on the conformational dynamics and energy landscapes of this compound are absent from the scientific literature.
Rotational Barriers and Preferred Rotamers
There is no published data on the rotational barriers around the single bonds of the propanoic acid backbone or the bond connecting the cyclohexenyl ring. Such barriers would define the energy landscape and the relative populations of different rotamers. Computational chemistry studies would be necessary to model these energetic profiles and identify the preferred conformations (rotamers) in the gas phase or in solution.
Influence of Solvent Environment on Conformational States
The effect of different solvent environments on the conformational preferences of this compound has not been documented. It is anticipated that the conformational equilibrium would be sensitive to solvent polarity. In polar, protic solvents, conformations that maximize the solvation of the amino and carboxyl groups would be favored. In nonpolar solvents, intramolecular hydrogen bonding might be more prevalent, leading to more compact structures. However, without specific experimental or computational studies, this remains a general expectation rather than a documented finding for this molecule.
Advanced Research in Peptidomimetics Incorporating 3 Amino 3 3 Cyclohexenyl Propanoic Acid
Design Principles for Peptidomimetics Utilizing β-Amino Acids
The fundamental goal of peptidomimetic design is to create molecules that retain the desired biological activity of a parent peptide while exhibiting enhanced drug-like properties. longdom.org The use of β-amino acids, which feature an additional carbon atom in their backbone compared to their α-amino acid counterparts, is a key strategy in this endeavor. nih.gov This seemingly minor structural modification has profound implications for the resulting peptide's characteristics.
One of the primary advantages of incorporating β-amino acids is the significant increase in resistance to proteolytic degradation. upc.edu Natural peptides are readily broken down by peptidases, limiting their therapeutic window. The altered backbone of β-amino acid-containing peptides is not recognized efficiently by these enzymes, leading to enhanced stability in biological systems. upc.edu
Furthermore, the expanded backbone of β-amino acids provides greater conformational flexibility and diversity. This allows for the creation of novel secondary structures and folding patterns not accessible to natural peptides. nih.govacs.org By strategically placing β-amino acids within a sequence, chemists can precisely control the three-dimensional shape of the molecule. This control is crucial for mimicking the bioactive conformation of a natural peptide ligand, thereby ensuring high affinity and selectivity for its biological target. acs.org The design principles often involve replacing α-amino acids with β-amino acid analogs to introduce local conformational constraints, which can reduce the entropic cost of binding to a receptor and improve affinity. upc.edu
Role of 3-Amino-3-(3-cyclohexenyl)propanoic Acid in Inducing Secondary Structures
This compound is a cyclic β-amino acid that offers a unique combination of a β-amino acid backbone with a conformationally restricted and hydrophobic side chain. The cyclohexenyl ring imposes significant steric constraints on the peptide backbone, making it a powerful tool for inducing and stabilizing specific secondary structures.
Peptides composed of β-amino acids are known to form stable helical structures, such as the 14-helix, which is characterized by i, i-2 hydrogen bonds and approximately three residues per turn. nih.gov The incorporation of cyclic residues like this compound is a particularly effective strategy for stabilizing these helices. nih.gov
The rigidity of the cyclohexenyl group helps to pre-organize the peptide backbone into a helical fold, reducing the entropic penalty associated with adopting a defined conformation. This leads to more stable helical structures, even in short peptide sequences. The bulky nature of the ring can also shield the intra-chain hydrogen bonds that define the helix from the surrounding solvent, further contributing to its stability. Research on analogous cyclic residues has shown that this strategy is highly effective for promoting helical structures in aqueous solutions. nih.gov
| Structural Feature of Residue | Effect on Helix Stability | Rationale |
|---|---|---|
| Flexible, Acyclic Side Chain (e.g., β-homoalanine) | Low Propensity | High conformational freedom leads to a significant entropic cost upon folding. |
| Bulky, Acyclic Side Chain (e.g., β-homovaline) | Moderate Propensity | Steric bulk can favor certain dihedral angles, but the backbone remains flexible. nih.gov |
| Cyclic, Constrained Side Chain (e.g., this compound) | High Propensity | The rigid ring structure pre-organizes the backbone, reducing the entropic penalty for helix formation and providing steric protection for hydrogen bonds. nih.gov |
In addition to helices, turns and loops are critical secondary structure elements that reverse the direction of the peptide chain, often occurring on the surface of proteins where they mediate molecular interactions. msu.edu The conformational constraints imposed by proline are a well-known example of how a single amino acid can induce a turn. msu.edu Similarly, the incorporation of this compound can be used to stabilize β-turns and loops.
The fixed geometry of the cyclohexenyl ring restricts the possible backbone dihedral angles (phi, psi, and omega) to a narrow range of values. By selecting the appropriate stereoisomer of the amino acid, designers can favor the specific angles required for a particular type of β-turn (e.g., Type I or Type II). This ability to enforce a specific turn structure is invaluable in designing peptidomimetics that mimic the receptor-binding loop of a natural peptide. researchgate.net Such scaffolds, which present substituents in a spatial arrangement similar to the native amino acid side chains in a turn, are of significant interest for creating potent and selective ligands. researchgate.net
Modulation of Peptide Ligand-Receptor Interactions
The ultimate goal of incorporating specialized residues like this compound is to modulate the interaction between the peptidomimetic and its target receptor. The unique structural features of this amino acid directly influence both binding affinity and specificity.
Hydrophobic interactions are a primary driving force in molecular recognition and ligand binding. nih.gov The nonpolar cyclohexenyl side chain of this compound provides a significant hydrophobic surface area. When a peptidomimetic containing this residue binds to a receptor, this hydrophobic group can occupy a corresponding nonpolar pocket in the binding site. mdpi.com
This interaction is energetically favorable as it allows for the release of ordered water molecules from both the ligand and the receptor surface, leading to a net increase in entropy. The exploitation of hydrophobic pockets within a receptor's active site is a well-established strategy for improving the binding affinity of drug candidates. mdpi.com Studies on other molecules have shown that the combination of a hydrophobic ring structure and a propionic acid group can be particularly effective at promoting penetration into the hydrophobic core of a protein. nih.gov
| Type of Interaction | Contribution to Binding Affinity | Example Mechanism |
|---|---|---|
| Hydrogen Bonding | Moderate to High | Directional interaction between a donor (e.g., N-H) and an acceptor (e.g., C=O). |
| Electrostatic/Ionic | High (but dependent on environment) | Attraction between oppositely charged groups (e.g., -NH3+ and -COO-). mdpi.com |
| Hydrophobic Interaction | High | Entropy-driven association of nonpolar surfaces (e.g., cyclohexenyl ring and a hydrophobic pocket) to minimize contact with water. nih.gov |
While high affinity is desirable, binding specificity is crucial for minimizing off-target effects and ensuring a safe therapeutic profile. The rigid and bulky nature of the this compound residue plays a key role in dictating binding specificity.
The conformational rigidity of the residue significantly reduces the number of possible low-energy conformations the peptidomimetic can adopt. This "pre-organization" means the ligand is already in a shape that is complementary to the target receptor, but not necessarily to other receptors. Furthermore, the steric bulk of the cyclohexenyl ring can act as a "steric shield," physically preventing the ligand from binding to off-target sites that cannot accommodate its size and shape. nih.gov This contrasts with more flexible ligands, which can contort to fit into multiple binding pockets, potentially leading to lower specificity. By introducing such conformational constraints, the binding mode is more specific, and the affinity can be improved by reducing the entropic cost associated with the ligand adopting its bound conformation. upc.edu
Based on a comprehensive search of publicly available scientific literature, there is insufficient specific data regarding the chemical compound "this compound" to generate the requested article sections. The research required to detail the development of its functionally enhanced peptide analogues and the specific strategies for its incorporation into peptide sequences has not been prominently published.
While the fields of peptidomimetics and peptide synthesis regularly utilize analogous compounds (such as other cyclic β-amino acids) to enhance peptide function and stability, specific studies, data tables, and detailed findings concerning "this compound" are not available.
Therefore, providing a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline focusing solely on this compound is not possible without speculating or misrepresenting data from related molecules. In adherence with the core requirements of accuracy, the requested article cannot be generated at this time.
Computational Chemistry and Molecular Modeling Applications for 3 Amino 3 3 Cyclohexenyl Propanoic Acid and Its Analogues
Theoretical Frameworks for Conformational Analysis
Understanding the three-dimensional structure of 3-Amino-3-(3-cyclohexenyl)propanoic acid and its derivatives is crucial for predicting their biological activity. Computational methods offer a powerful lens to explore the complex conformational landscape of these molecules.
Molecular mechanics (MM) and molecular dynamics (MD) simulations are instrumental in exploring the vast conformational space of flexible molecules like this compound and its analogues. nih.gov These methods utilize classical physics to calculate the potential energy of a system as a function of its atomic coordinates. By simulating the movement of atoms over time, MD provides a detailed picture of the molecule's dynamic behavior and conformational preferences in different environments.
For cyclic peptides containing β-amino acids, MD simulations have been successfully employed to study their solution structures. nih.gov Enhanced sampling techniques are often necessary to overcome the energy barriers between different conformations and effectively map the free-energy landscape. nih.gov The choice of force field, which is a set of parameters describing the potential energy of the system, is critical for the accuracy of these simulations. nih.gov
Table 1: Key Considerations in Molecular Mechanics and Dynamics Simulations for Conformational Analysis
| Parameter | Description | Relevance to this compound Analogues |
| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | The accuracy of conformational sampling heavily relies on the chosen force field's ability to correctly represent the interactions within the cyclic β-amino acid. |
| Solvent Model | Representation of the solvent environment (e.g., explicit water molecules or implicit solvent models). | The surrounding solvent significantly influences the conformational preferences of the molecule through hydrogen bonding and other non-covalent interactions. |
| Sampling Technique | Methods used to explore the conformational space efficiently (e.g., replica exchange molecular dynamics). | Enhanced sampling is often required to overcome energy barriers and adequately sample the complex conformational landscape of cyclic peptides. nih.gov |
| Simulation Time | The duration of the molecular dynamics simulation. | Longer simulation times are generally needed to ensure that the system has reached equilibrium and that the conformational space has been sufficiently explored. |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a more accurate description of the electronic structure of molecules compared to molecular mechanics. nih.govrsc.org These methods can be used to calculate a variety of molecular properties, including optimized geometries, reaction energies, and electronic properties like molecular orbitals and electrostatic potentials. rsc.org
For this compound and its analogues, QC calculations can be employed to:
Determine the relative energies of different conformers with high accuracy.
Predict the reactivity of the molecule by analyzing its frontier molecular orbitals (HOMO and LUMO).
Calculate the distribution of electron density, which is crucial for understanding intermolecular interactions. rsc.org
While computationally more expensive than MM methods, QC calculations are invaluable for refining the structures obtained from conformational searches and for providing detailed insights into the electronic properties that govern the molecule's behavior. nih.gov For example, understanding the electronic nature of the cyclohexenyl double bond and the amino and carboxylic acid groups is essential for predicting how these molecules will interact with biological targets. rsc.org
Ligand-Target Docking and Scoring Methodologies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to predict how a small molecule, such as an analogue of this compound, might interact with a biological target, typically a protein.
Docking algorithms explore various possible binding poses of a ligand within the active site of a receptor and use a scoring function to estimate the binding affinity for each pose. This allows for the prediction of the most likely binding mode and provides a qualitative measure of the strength of the interaction. mdpi.com
For analogues of this compound, docking studies can be used to screen potential biological targets and to understand the structural basis of their activity. For instance, if these compounds are being investigated as inhibitors of a particular enzyme, docking can predict how they fit into the enzyme's active site and interact with key residues. scielo.br The predicted binding affinity can then be used to rank different analogues and prioritize them for experimental testing.
A crucial output of molecular docking is the detailed visualization of the interactions between the ligand and the target protein. This includes identifying key amino acid residues in the binding site that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. mdpi.com
For derivatives of this compound, identifying these key interactions is fundamental for structure-activity relationship (SAR) studies. For example, docking might reveal that the carboxylic acid group forms a critical hydrogen bond with a specific residue in the target protein. This information can then be used to design new analogues with modified functional groups to enhance this interaction and improve binding affinity. Molecular dynamics simulations of the ligand-protein complex can further refine the binding mode and provide insights into the stability of these interactions over time. frontiersin.org
Table 2: Common Types of Ligand-Target Interactions Identified Through Molecular Docking
| Interaction Type | Description | Potential Role in Binding of this compound Analogues |
| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The amino and carboxylic acid groups are prime candidates for forming hydrogen bonds with polar residues in the binding site. |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The cyclohexenyl ring provides a nonpolar surface that can engage in hydrophobic interactions with nonpolar residues of the target. |
| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | The charged amino and carboxylate groups can form salt bridges or other electrostatic interactions with charged residues in the binding pocket. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | These forces contribute to the overall stability of the ligand-protein complex by ensuring a snug fit within the binding site. |
Virtual Screening for Lead Identification and Optimization
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov For analogues of this compound, virtual screening can be a powerful tool for both lead identification and optimization.
Starting with a virtual library of derivatives of this compound with diverse chemical modifications, these compounds can be docked into the binding site of a target protein. The top-scoring compounds, predicted to have the highest binding affinities, can then be selected for synthesis and experimental validation. nih.gov
Furthermore, virtual screening can aid in the optimization of existing leads. By creating a focused library of analogues with specific modifications around a known active scaffold, computational methods can predict which modifications are most likely to improve potency and other desired properties. This iterative process of computational prediction and experimental feedback can significantly accelerate the drug discovery process. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Permeability Relationship (QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Permeability Relationship (QSPR) studies are computational methodologies that correlate the structural or physicochemical properties of a series of compounds with their biological activity or permeability, respectively. researchgate.net These models are fundamental in medicinal chemistry for predicting the efficacy and pharmacokinetic profiles of new chemical entities, thereby prioritizing synthetic efforts and reducing the reliance on extensive experimental screening.
Predictive QSAR models are crucial for identifying analogues of this compound with potent biological activities, such as antiproliferative effects. The development of a robust QSAR model begins with a dataset of synthesized analogues that have been experimentally evaluated for a specific biological endpoint, for instance, the half-maximal inhibitory concentration (IC50) against a cancer cell line. publish.csiro.au
The process involves calculating a wide array of molecular descriptors for each analogue. These descriptors quantify various aspects of the molecule's structure and properties, including:
Topological descriptors: Which describe the atomic connectivity and shape of the molecule.
Electronic descriptors: Such as partial charges, dipole moments, and frontier molecular orbital energies (HOMO/LUMO), which govern electrostatic interactions.
Steric descriptors: Like molecular volume and surface area, which relate to how the molecule fits into a biological target. acs.org
Hydrophobic descriptors: Typically the logarithm of the octanol-water partition coefficient (logP), which influences membrane permeability and binding to hydrophobic pockets.
Using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical equation is generated that links a selection of these descriptors to the observed biological activity. nih.gov For a series of hypothetical this compound analogues, a simplified QSAR equation might take the form:
log(1/IC50) = c0 + c1(logP) - c2(Molecular Volume) + c3(Dipole Moment)
This equation would suggest that higher lipophilicity (logP) and a greater dipole moment enhance antiproliferative activity, while increased molecular size is detrimental. Such a model, once validated using internal and external test sets of compounds, can be used to predict the activity of virtual, yet-to-be-synthesized analogues, guiding the design of more potent therapeutic candidates.
Table 1: Illustrative QSAR Descriptors for Hypothetical Analogues
| Analogue | Substitution Pattern | logP | Molecular Weight (Da) | Polar Surface Area (Ų) | Predicted pIC50 |
|---|---|---|---|---|---|
| 1 | R = H | 1.2 | 183.24 | 63.3 | 5.8 |
| 2 | R = 4-Cl | 1.9 | 217.68 | 63.3 | 6.5 |
| 3 | R = 4-OH | 0.8 | 199.24 | 83.5 | 6.1 |
| 4 | R = 4-NO2 | 1.1 | 228.24 | 109.1 | 5.5 |
Complementing experimental data, QSPR models provide a computational framework for predicting permeability. acs.org These models are conceptually similar to QSAR but use permeability coefficients (Pe) from assays like PAMPA as the dependent variable. The molecular descriptors used in QSPR often emphasize properties that govern membrane transport, such as:
Lipophilicity (logP or logD): A key driver of partitioning into the lipid bilayer.
Molecular Size and Shape: Larger molecules tend to diffuse more slowly across the membrane.
Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors can impact the energy barrier for desolvation before entering the lipophilic membrane core.
Polar Surface Area (PSA): A descriptor that correlates well with hydrogen bonding capacity and has been shown to be a strong predictor of membrane permeability. nih.gov
By establishing a QSPR model, the permeability of novel analogues can be predicted in silico. This allows for the early-stage filtering of compounds that are likely to have poor absorption, distribution, metabolism, and excretion (ADME) properties. Computational tools can calculate logP and PSA values for virtual libraries of derivatives, enabling chemists to prioritize the synthesis of compounds that strike an optimal balance between biological activity and membrane permeability.
De Novo Design and Virtual Screening of Novel Derivatives
De novo design and virtual screening are powerful computational strategies for exploring novel chemical space and identifying promising derivatives of a lead compound like this compound. These methods leverage knowledge of a biological target's structure or the pharmacophoric features of known active molecules to design or discover new compounds with high predicted affinity and specificity.
Fragment-Based Drug Design (FBDD) is a hit-identification strategy that begins by screening libraries of small, low-molecular-weight compounds (fragments) for weak binding to a biological target. researchgate.netmdpi.com Once a fragment that binds to the target is identified, it can be optimized into a more potent lead compound through several strategies:
Fragment Growing: The initial fragment hit is extended by adding new functional groups that make additional favorable interactions with unoccupied regions of the binding pocket.
Fragment Linking: Two or more fragments that bind to adjacent sites in the target are connected with a chemical linker to create a single, high-affinity molecule. acs.org
Fragment Merging: Two overlapping fragments are combined into a single novel scaffold that incorporates the key binding features of both.
For this compound, an FBDD approach could involve deconstructing the molecule into its core fragments: the cyclohexenyl ring and the β-amino acid moiety. These fragments, or close isosteres, could be screened against a target of interest. If, for example, the cyclohexenyl fragment was identified as a binder, it could serve as a starting point. Computational modeling would then guide the "growth" of this fragment by reattaching and modifying the amino acid chain to optimize interactions within the target's binding site, leading to the design of novel and potent analogues.
Scaffold hopping is a computational chemistry technique aimed at discovering structurally novel compounds by replacing the central core (scaffold) of a known active molecule with a different chemical moiety, while preserving the essential three-dimensional arrangement of key pharmacophoric features responsible for biological activity. nih.govrsc.org This strategy is valuable for generating new intellectual property, improving pharmacokinetic properties, or overcoming synthetic challenges associated with the original scaffold.
Starting with this compound as the template, scaffold hopping algorithms could be employed to search virtual libraries for new core structures. The goal would be to find scaffolds that can present the key amino and carboxylic acid groups, as well as a non-polar group, in a similar spatial orientation to that of the original cyclohexenyl ring. Potential new scaffolds could include other carbocyclic rings (e.g., cyclopentyl, phenyl), heterocyclic rings (e.g., piperidinyl, tetrahydropyranyl), or even conformationally constrained acyclic systems. This approach can lead to the discovery of completely new chemical series that retain the desired biological activity but possess distinct physicochemical profiles.
Prediction of Spectroscopic Properties for Structural Elucidation (e.g., NMR, IR, CD)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for the structural elucidation and characterization of newly synthesized analogues of this compound. By comparing computationally predicted spectra with experimental data, researchers can confirm molecular structures, assign stereochemistry, and gain insight into conformational preferences.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a routine application of modern quantum chemistry, particularly Density Functional Theory (DFT). rsc.orgmdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding tensors for each nucleus in a molecule. nih.gov These theoretical shielding values can be converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing the calculated chemical shifts with the experimental spectrum helps in the unambiguous assignment of signals, which can be particularly complex for molecules with multiple stereocenters or conformational flexibility.
Table 2: Hypothetical Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for this compound | Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | |Δδ| (ppm) | |---|---|---|---| | C=O | 175.4 | 176.1 | 0.7 | | Cα | 52.1 | 51.8 | 0.3 | | Cβ | 40.8 | 41.3 | 0.5 | | C1' (CH-N) | 58.9 | 59.5 | 0.6 | | C2'/C6' | 28.5 | 28.1 | 0.4 | | C3'/C5' | 25.0 | 25.6 | 0.6 | | C4' | 127.3 | 126.9 | 0.4 |
Infrared (IR) Spectroscopy: Computational methods can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an IR spectrum. researchgate.net DFT calculations are used to determine the harmonic vibrational frequencies, which arise from the stretching and bending of bonds. mdpi.com These calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and anharmonicity. The predicted IR spectrum can confirm the presence of key functional groups (e.g., C=O stretch of the carboxylic acid, N-H bends of the amine, C=C stretch of the cyclohexenyl ring) and provide a detailed fingerprint of the molecule, aiding in its identification. nih.govresearchgate.net
Circular Dichroism (CD) Spectroscopy: Since this compound is a chiral molecule, its enantiomers will interact differently with circularly polarized light. CD spectroscopy is an experimental technique that measures this difference in absorption. The resulting spectrum is highly sensitive to the three-dimensional structure and absolute configuration of the molecule. Time-dependent DFT (TD-DFT) calculations can simulate the CD spectrum by computing the rotational strengths of electronic transitions. nih.govaip.org By comparing the sign and shape of the predicted CD spectrum with the experimental one, the absolute configuration of a newly synthesized chiral analogue can be confidently assigned.
Future Directions and Emerging Research Avenues
Development of Next-Generation Stereoselective Synthetic Methodologies
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of precise and efficient methods for the stereoselective synthesis of 3-Amino-3-(3-cyclohexenyl)propanoic acid is a critical first step. Current strategies for synthesizing cyclic β-amino acids often involve multi-step procedures that may lack the desired efficiency or stereocontrol. illinois.edu Future research could focus on several promising approaches:
Asymmetric Catalysis: The use of chiral catalysts, such as rhodium or ruthenium complexes, in the hydrogenation of β-amino acrylates has proven effective for producing stereoselective β-amino acids. hilarispublisher.com Adapting these methods to precursors of this compound could provide a direct and efficient route to specific enantiomers.
Enzymatic Resolutions: Biocatalytic methods, employing enzymes like lipases, offer a green and highly selective alternative for the resolution of racemic mixtures of β-amino acids. hilarispublisher.com Exploring enzymatic kinetic resolution of a racemic mixture of this compound or its precursors could yield enantiomerically pure forms of the compound.
Photocatalysis: Recent advancements in photocatalysis have enabled the direct aminocarboxylation of alkenes, providing a single-step synthesis of β-amino acid derivatives. nih.govrsc.org This metal-free approach, which utilizes a bifunctional reagent to introduce both the amine and ester functionalities, could be a powerful tool for the synthesis of this compound from a simple cyclohexene (B86901) precursor.
| Synthetic Approach | Potential Advantages | Key Challenges |
| Asymmetric Catalysis | High enantioselectivity, catalytic efficiency | Catalyst cost and sensitivity, substrate scope |
| Enzymatic Resolution | High stereospecificity, mild reaction conditions | Separation of enantiomers, enzyme stability and cost |
| Photocatalysis | Single-step synthesis, broad substrate scope | Regioselectivity, control of side reactions |
Exploration of Novel Biological Applications Beyond Current Scope
The structural features of this compound suggest a range of potential biological activities. As a β-amino acid, it can be incorporated into peptides to create peptidomimetics with enhanced metabolic stability and unique secondary structures. nih.gov The cyclohexenyl moiety adds a layer of functionality that can be exploited for various therapeutic applications.
Future research in this area could investigate:
Antimicrobial Peptides: The incorporation of cyclic β-amino acids into peptides has been shown to enhance their antimicrobial activity. rsc.org Derivatives of this compound could be used to create novel peptidomimetics that target multidrug-resistant bacteria and fungi.
Anticancer Agents: Propanoic acid derivatives have been explored as scaffolds for the development of anticancer candidates. acs.org The unique conformation and potential for further functionalization of this compound make it an attractive starting point for the design of new anticancer drugs.
Neurological Disorders: β-Amino acids and their derivatives have shown promise as agonists for the NMDA receptor, which is implicated in various neurological disorders. hilarispublisher.com Investigating the interaction of this compound and its derivatives with neuronal receptors could open new avenues for the treatment of these conditions.
Integration with Bioorthogonal Chemistry and Chemical Biology Tools (e.g., click chemistry, probe development)
The cyclohexenyl group in this compound is a versatile handle for bioorthogonal chemistry, a set of chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org This opens up exciting possibilities for using this compound as a tool in chemical biology.
Click Chemistry: The alkene in the cyclohexenyl ring can participate in "click" reactions, such as the strain-promoted alkyne-azide cycloaddition (SPAAC) or the inverse-electron-demand Diels-Alder reaction with tetrazines. wikipedia.orgnih.gov This would allow for the specific and efficient labeling of molecules containing this compound with fluorescent dyes, biotin (B1667282) tags, or other reporter molecules for imaging and tracking purposes. bachem.comiris-biotech.de
Chemical Probe Development: A chemical probe is a small molecule that can be used to study the function of a protein or other biomolecule. nih.gov this compound could be developed into a chemical probe by attaching a reactive group that can covalently bind to a target protein. sigmaaldrich.comljmu.ac.uk The cyclohexenyl moiety could also be used to attach a photoaffinity label for identifying protein-protein interactions.
| Bioorthogonal Reaction | Reactive Partner | Potential Application |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Azide (B81097) | Labeling with fluorescent probes, affinity tags |
| Inverse-Electron-Demand Diels-Alder | Tetrazine | Rapid and specific bioconjugation in living cells |
| Photo-Click Chemistry | Photo-activatable group | Spatiotemporal control of labeling |
Advancements in High-Throughput Screening and Combinatorial Library Design for Diverse Derivatives
To explore the full therapeutic potential of this compound, it is essential to synthesize and screen a large number of its derivatives. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against a specific biological target. scdiscoveries.com
Combinatorial Chemistry: By systematically modifying the amino and carboxylic acid groups, as well as the cyclohexenyl ring, a diverse library of derivatives can be generated. nih.gov This combinatorial approach, coupled with HTS, can accelerate the discovery of new drug candidates with improved potency and selectivity. nih.govthermofisher.com
Fragment-Based Screening: This technique involves screening a library of small molecular fragments to identify those that bind to a target protein. thermofisher.com The cyclohexenyl and amino acid moieties of this compound could serve as starting points for fragment-based drug discovery.
Synergistic Approaches Combining Advanced Experimental Techniques with Multiscale Computational Modeling
Computational modeling can play a crucial role in guiding the design and development of new molecules based on the this compound scaffold. nih.gov By combining computational predictions with experimental validation, researchers can accelerate the discovery process and gain a deeper understanding of the molecule's properties. nih.govcnr.itmdpi.com
Molecular Docking: This computational technique can predict the binding orientation of a molecule to a target protein, helping to identify potential drug targets and guide the design of more potent inhibitors. nih.gov
Molecular Dynamics Simulations: These simulations can provide insights into the conformational flexibility of this compound and its derivatives, which is crucial for understanding their interaction with biological targets. nih.govrsc.orgmit.edu
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach combines the accuracy of quantum mechanics for describing the reactive parts of a molecule with the efficiency of molecular mechanics for the surrounding environment, enabling the study of reaction mechanisms and enzymatic catalysis. nih.govacs.org
Q & A
Basic Research Questions
Q. What are common synthetic routes for 3-Amino-3-(3-cyclohexenyl)propanoic acid?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or catalytic hydrogenation. For example, reacting 3-cyclohexenylmagnesium bromide with β-amino acrylate derivatives under anhydrous conditions yields the target compound. Continuous flow reactors may optimize yield and purity, as demonstrated for structurally related amino acids .
- Key Steps :
- Protection of the amino group (e.g., using FMOC or Boc groups)
- Cyclohexenyl group introduction via Grignard or Suzuki coupling
- Deprotection under acidic/basic conditions
Q. How can purity and structural integrity be validated during synthesis?
- Methodological Answer : Combine chromatographic and spectroscopic techniques:
- HPLC : Reverse-phase C18 columns with UV detection (210–254 nm) for purity assessment.
- NMR : - and -NMR to confirm substitution patterns (e.g., cyclohexenyl protons at δ 5.4–5.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 210.16) .
Q. What solvent systems are optimal for purification?
- Methodological Answer : Recrystallization in aqueous-ethanol (1:3 v/v) or ethyl acetate/hexane mixtures effectively removes polar/non-polar byproducts. Solubility profiles of analogous compounds suggest log P values of ~1.2, favoring medium-polarity solvents .
Advanced Research Questions
Q. How can computational modeling predict bioactivity against enzymatic targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with force fields parameterized for cyclohexenyl moieties. Validate against crystal structures of homologous enzymes (e.g., phenylalanine ammonia-lyase).
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electrostatic potential maps for hydrogen-bonding interactions .
Q. How to design enzyme inhibition assays for this compound?
- Protocol :
Target Selection : Focus on amino acid-metabolizing enzymes (e.g., D-amino acid oxidase).
Assay Conditions : 50 mM phosphate buffer (pH 7.4), 25°C, 10 µM substrate.
Controls : Use 3-(4-hydroxyphenyl)propanoic acid as a positive control .
- Data Analysis : Calculate IC via nonlinear regression and validate with Lineweaver-Burk plots to identify competitive inhibition .
Q. How to resolve enantiomeric purity for chiral synthesis?
- Methodological Answer :
- Chiral HPLC : Use Chiralpak IG-3 columns (4.6 × 250 mm) with n-hexane/isopropanol (85:15) mobile phase.
- Derivatization : FMOC-protection enhances resolution (retention times: 12.3 min for R-isomer vs. 14.1 min for S) .
Q. How to address contradictions in spectroscopic data?
- Troubleshooting :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
